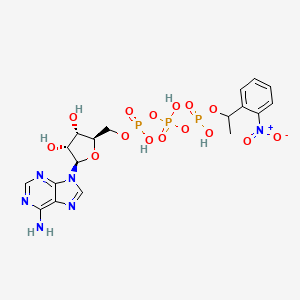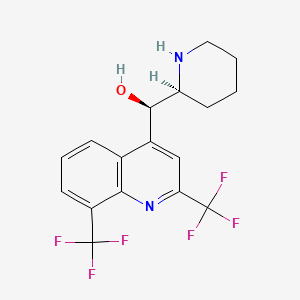
(+)-Mefloquine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mefloquine is a quinolinemethanol derivative with antimalarial, anti-inflammatory, and potential chemosensitization and radiosensitization activities. Although the exact mechanism remains to be elucidated, mefloquine, a weak base, preferentially accumulates in lysosomes and disrupts lysosomal function and integrity, thereby leading to host cell death. Similar to chloroquine, the chemosensitizing and radiosensitizing activities of this agent may be related to its inhibition of autophagocytosis, a cellular mechanism involving lysosomal degradation that minimizes the production of reactive oxygen species (ROS) related to tumor reoxygenation and tumor exposure to chemotherapeutic agents and radiation. Compared to chloroquine, mefloquine has better blood-brain-barrier (BBB) penetration.
Mefloquine is a quinoline derivative used for the prevention and therapy of P. falciparum malaria. Mefloquine therapy is associated with a low rate of transient and asymptomatic serum enzyme elevations and is a rare cause of clinically apparent acute liver injury.
(+)-(11R,2'S)-erythro-mefloquine is an optically active form of [2,8-bis(trifluoromethyl)quinolin-4-yl]-(2-piperidyl)methanol having (+)-(11R,2'S)-erythro-configuration. An antimalarial agent, used in racemic form, which acts as a blood schizonticide; its mechanism of action is unknown. It has a role as an antimalarial. It is an enantiomer of a (-)-(11S,2'R)-erythro-mefloquine.
Applications De Recherche Scientifique
Antimalarial Activity
Mefloquine has been a notable antimalarial drug, particularly effective against Plasmodium falciparum and P. vivax infections. Initial studies established its efficacy in both adults and children, including those with multidrug-resistant strains. Mefloquine's blood schizontocidal properties and effectiveness in prophylaxis and suppression of malaria have been well-documented, though the emergence of resistance in some regions poses challenges (Palmer, Holliday, & Brogden, 1993).
Pharmacokinetic Properties
Understanding mefloquine's pharmacokinetics is essential for its effective use. Its absorption, distribution, metabolism, and excretion characteristics have been extensively studied. This includes the impact of factors like pregnancy on systemic clearance and how mefloquine's enantiomers may influence its overall pharmacological profile (Karbwang & White, 1990).
Neurological Effects
Research has explored the neurological impacts of mefloquine, including its potential to induce neurodegeneration in certain contexts. Studies in rat models have shown dose-related neurological effects, suggesting biological bases for some of the clinical neurological effects associated with the drug (Dow et al., 2006).
Ototoxic Effects
Investigations into mefloquine's ototoxic effects revealed its potential to cause dose-dependent loss of cochlear hair cells and spiral ganglion neurons. This suggests that mefloquine can damage both sensory and neural elements in the cochlea, indicating a need for caution in its application (Ding et al., 2009).
Effects on Cellular Targets
Mefloquine's interaction with various cellular components has been a subject of study. It affects different cellular phenomena such as membrane potential alteration, oxidative stress induction, and disruption of metabolism, leading to cell cycle arrest and cell death (Ghosh, Kumar, & Ranjan, 2021).
Treatment of Progressive Multifocal Leukoencephalopathy
An interesting application of mefloquine is in the treatment of progressive multifocal leukoencephalopathy. A case report documented the successful use of mefloquine in treating this condition, showing its potential beyond antimalarial uses (Gofton et al., 2010).
Propriétés
Numéro CAS |
51688-68-7 |
|---|---|
Nom du produit |
(+)-Mefloquine |
Formule moléculaire |
C17H16F6N2O |
Poids moléculaire |
378.31 g/mol |
Nom IUPAC |
(R)-[2,8-bis(trifluoromethyl)quinolin-4-yl]-[(2S)-piperidin-2-yl]methanol |
InChI |
InChI=1S/C17H16F6N2O/c18-16(19,20)11-5-3-4-9-10(15(26)12-6-1-2-7-24-12)8-13(17(21,22)23)25-14(9)11/h3-5,8,12,15,24,26H,1-2,6-7H2/t12-,15+/m0/s1 |
Clé InChI |
XEEQGYMUWCZPDN-SWLSCSKDSA-N |
SMILES isomérique |
C1CCN[C@@H](C1)[C@@H](C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F)O |
SMILES |
C1CCNC(C1)C(C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F)O |
SMILES canonique |
C1CCNC(C1)C(C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F)O |
Densité |
Crystal density: 1.432 g/cu cm |
melting_point |
174-176 °C |
Autres numéros CAS |
51688-68-7 53230-10-7 |
Pictogrammes |
Irritant |
Durée de conservation |
Stable under recommended storage conditions. /Mefloquine hydrochloride/ |
Solubilité |
In water, 6.212 mg/L at 25 °C (est) |
Synonymes |
Lariam Mefloquine Mefloquine Hydrochloride Mephloquine Ro 21 5998 001 Ro-21-5998-001 Ro215998001 WR 142,490 WR 177,602 WR-142,490 WR-177,602 WR142,490 WR177,602 |
Pression de vapeur |
3.74X10-9 mm Hg at 25 °C (est) |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



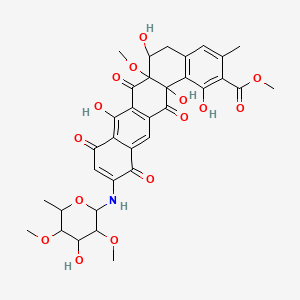
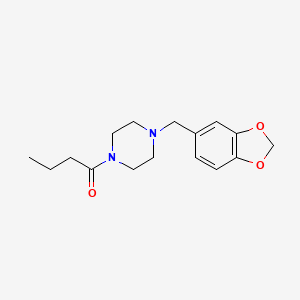
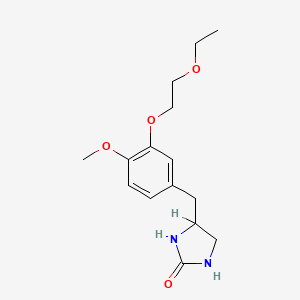
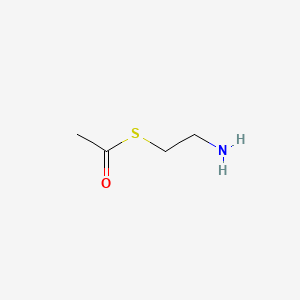
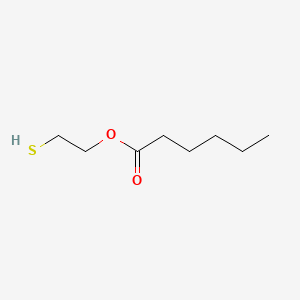
![Benzo[a]pyrene-4,5-oxide](/img/structure/B1217752.png)
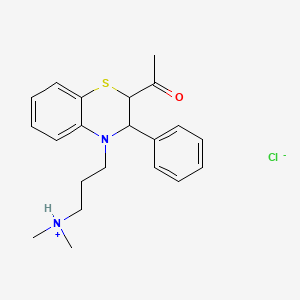
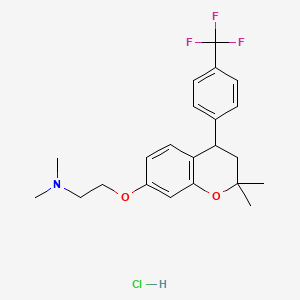
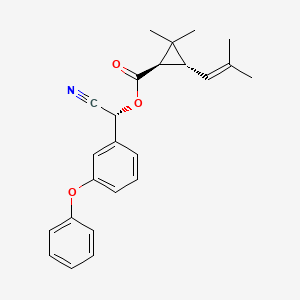
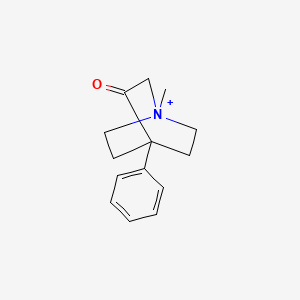
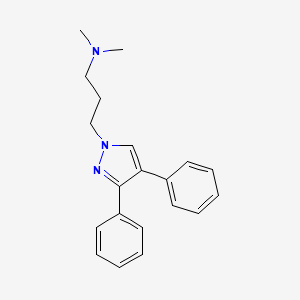
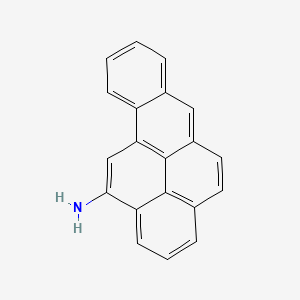
![3-Piperidinamine,N-[[2-methoxy-5-[5-(trifluoromethyl)-1H-tetrazol-1-yl]phenyl]methyl]-2-phenyl-,(2S,3S)-](/img/structure/B1217763.png)
